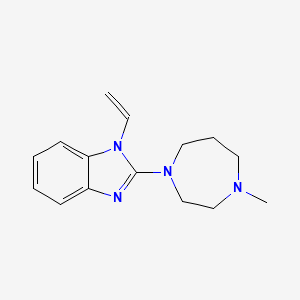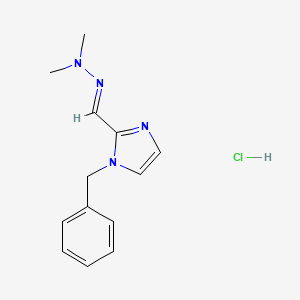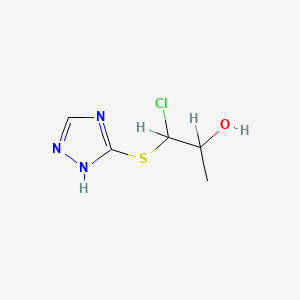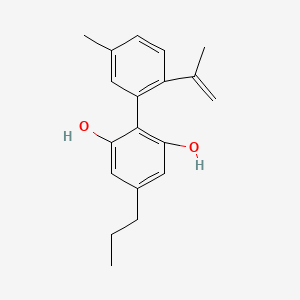
Cannabinodivarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of over 100 cannabinoids identified from the Cannabis plant that can modulate the physiological activity of cannabis . Unlike its more famous counterpart, cannabidiol, cannabinodivarin has a shorter side chain by two methyl groups. This compound has shown promising anticonvulsant activity in both animal and human models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabinodivarin can be synthesized through various chemical processes. One common method involves the cyclization of olivetol with divarinolic acid, followed by decarboxylation . The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from Cannabis sativa plants, particularly those strains that are rich in this cannabinoid. Advanced techniques such as supercritical CO2 extraction are employed to isolate and purify this compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Cannabinodivarin undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds within the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cannabidivarinic acid, while reduction can yield various hydrogenated derivatives .
Scientific Research Applications
Cannabinodivarin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the cannabinoid profile of different Cannabis strains.
Mechanism of Action
. It activates and then desensitizes TRPV1, TRPV2, and TRPA1 channels, which leads to a reduction in neuronal hyperexcitability. This mechanism is thought to contribute to its anticonvulsant activity . Additionally, cannabinodivarin inhibits the activity of diacylglycerol lipase-α, an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol .
Comparison with Similar Compounds
Cannabinodivarin is often compared to other cannabinoids such as:
Cannabidiol (CBD): Both compounds have similar structures, but this compound has a shorter side chain.
Tetrahydrocannabivarin (THCV): This compound is another varin cannabinoid with a similar structure but different physiological effects.
Δ9-Tetrahydrocannabinolic acid (THCA): This is the acidic precursor to tetrahydrocannabinol (THC) and has shown some anti-inflammatory properties.
This compound’s uniqueness lies in its specific interaction with ion channels and its promising anticonvulsant properties, which are not as pronounced in other cannabinoids .
Properties
CAS No. |
41408-26-8 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H22O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h7-11,20-21H,2,5-6H2,1,3-4H3 |
InChI Key |
COURSARJQZMTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


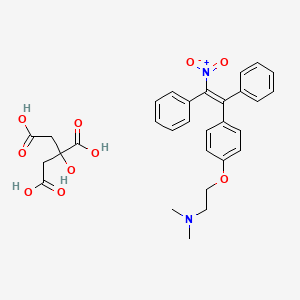

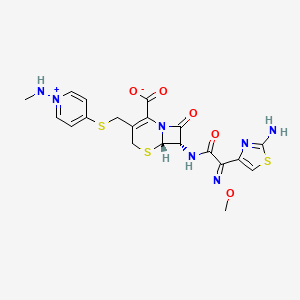

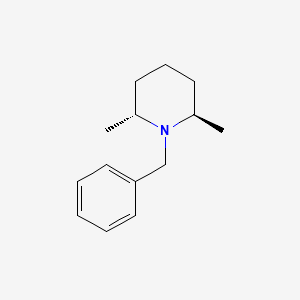
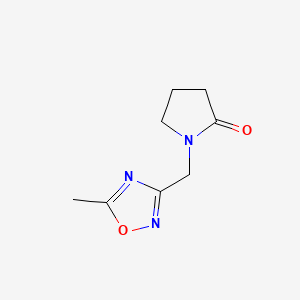
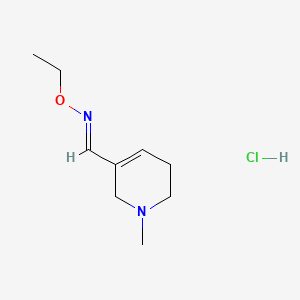
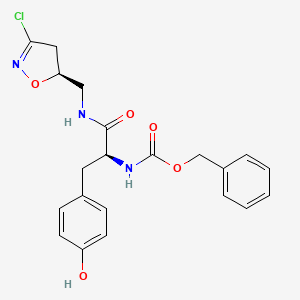
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
